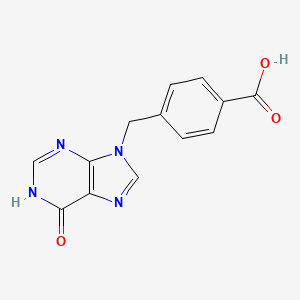
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid is a chemical compound that features a purine derivative linked to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from commercially available purine bases. This may involve nitration, reduction, and subsequent functional group transformations.
Linking to Benzoic Acid: The purine derivative is then linked to a benzoic acid moiety through a condensation reaction. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine or benzoic acid moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the purine or benzoic acid rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学研究应用
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets. These may include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through pathways that regulate cellular processes such as DNA synthesis, signal transduction, and metabolic regulation.
相似化合物的比较
Similar Compounds
4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid: is similar to other purine derivatives such as 6-mercaptopurine and allopurinol.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with the benzoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its combined purine and benzoic acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
34397-05-2 |
|---|---|
分子式 |
C13H10N4O3 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
4-[(6-oxo-1H-purin-9-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H10N4O3/c18-12-10-11(14-6-15-12)17(7-16-10)5-8-1-3-9(4-2-8)13(19)20/h1-4,6-7H,5H2,(H,19,20)(H,14,15,18) |
InChI 键 |
DQFMCQVKJKAESU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















